molecular formula C27H25N5O2S B11422509 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B11422509
M. Wt: 483.6 g/mol
InChI Key: YJSQKCWFXGSCIQ-UHFFFAOYSA-N
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Description

N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a tetrahydroquinoline, a triazole, and a benzamide moiety

Preparation Methods

The synthesis of N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the tetrahydroquinoline and triazole intermediates with a benzamide derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Chemical Reactions Analysis

N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.

Scientific Research Applications

N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s properties can be explored for developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE can be compared with similar compounds such as:

    N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound shares the tetrahydroquinoline moiety but lacks the triazole and benzamide groups.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities compared to the tetrahydroquinoline-based compound.

    Indole Derivatives: Compounds like indole-3-carbinol have different structural features but may share some pharmacological properties.

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C27H25N5O2S/c33-25(31-17-9-13-20-10-7-8-16-23(20)31)19-35-27-30-29-24(32(27)22-14-5-2-6-15-22)18-28-26(34)21-11-3-1-4-12-21/h1-8,10-12,14-16H,9,13,17-19H2,(H,28,34)

InChI Key

YJSQKCWFXGSCIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC=C5

Origin of Product

United States

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